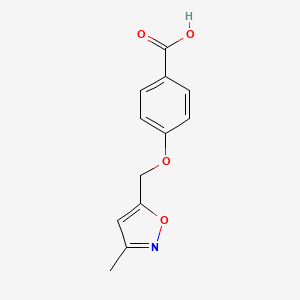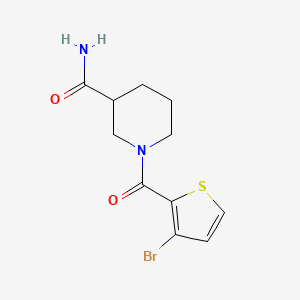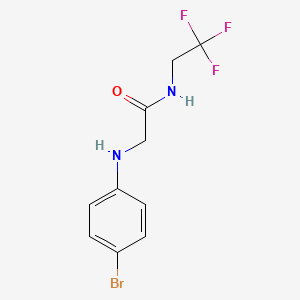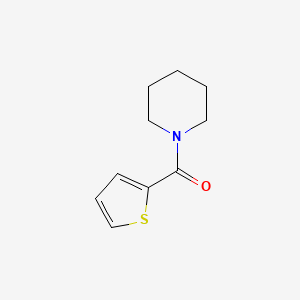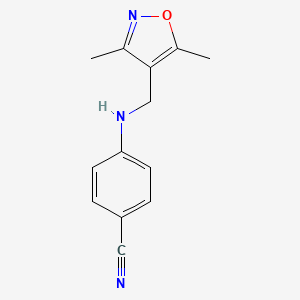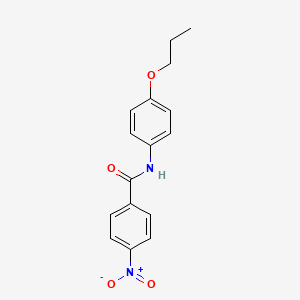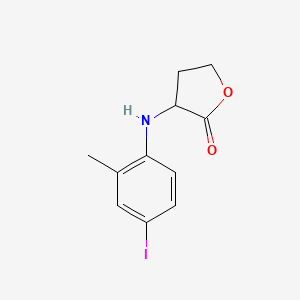![molecular formula C13H19NO3S B14914565 4-[1-(Phenylsulfonyl)propan-2-yl]morpholine](/img/structure/B14914565.png)
4-[1-(Phenylsulfonyl)propan-2-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-Methyl-2-(phenylsulfonyl)ethyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound 4-[1-Methyl-2-(phenylsulfonyl)ethyl]morpholine is characterized by the presence of a phenylsulfonyl group attached to an ethyl chain, which is further connected to the morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Methyl-2-(phenylsulfonyl)ethyl]morpholine typically involves the reaction of morpholine with a suitable sulfonyl chloride derivative. One common method is the reaction of morpholine with 1-methyl-2-(phenylsulfonyl)ethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-[1-Methyl-2-(phenylsulfonyl)ethyl]morpholine may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods often focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-Methyl-2-(phenylsulfonyl)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[1-Methyl-2-(phenylsulfonyl)ethyl]morpholine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity for its target, leading to the desired biological effect. The exact pathways involved can vary depending on the specific context and application.
Comparaison Avec Des Composés Similaires
4-[1-Methyl-2-(phenylsulfonyl)ethyl]morpholine can be compared with other morpholine derivatives and sulfonyl-containing compounds. Similar compounds include:
4-(Phenylsulfonyl)morpholine: Lacks the methyl and ethyl groups, leading to different chemical and biological properties.
4-[1-Methyl-2-(phenylsulfonyl)ethyl]piperidine: Contains a piperidine ring instead of a morpholine ring, resulting in different reactivity and applications.
4-[1-Methyl-2-(phenylsulfonyl)ethyl]thiomorpholine: Contains a sulfur atom in the ring, which can alter its chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C13H19NO3S |
|---|---|
Poids moléculaire |
269.36 g/mol |
Nom IUPAC |
4-[1-(benzenesulfonyl)propan-2-yl]morpholine |
InChI |
InChI=1S/C13H19NO3S/c1-12(14-7-9-17-10-8-14)11-18(15,16)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Clé InChI |
HDGMKHPJUAIZBL-UHFFFAOYSA-N |
SMILES canonique |
CC(CS(=O)(=O)C1=CC=CC=C1)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


